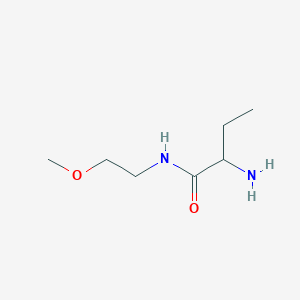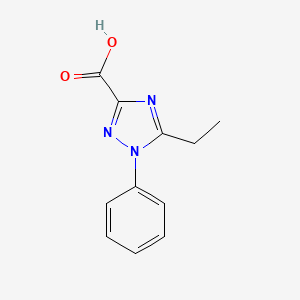![molecular formula C14H22ClN3O B1371218 Chlorhydrate de 3-amino-1-[4-(3-méthylphényl)pipérazin-1-yl]propan-1-one CAS No. 1172301-09-5](/img/structure/B1371218.png)
Chlorhydrate de 3-amino-1-[4-(3-méthylphényl)pipérazin-1-yl]propan-1-one
Vue d'ensemble
Description
3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride is a synthetic organic compound with a molecular weight of 2838 g/mol It is characterized by the presence of an amino group, a piperazine ring substituted with a 3-methylphenyl group, and a propanone moiety
Applications De Recherche Scientifique
3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with 3-Methylphenyl Group: The piperazine ring is then substituted with a 3-methylphenyl group. This can be done using a nucleophilic aromatic substitution reaction where the piperazine reacts with a 3-methylphenyl halide.
Addition of the Propanone Moiety: The final step involves the addition of the propanone moiety. This can be achieved through a Mannich reaction, where the substituted piperazine reacts with formaldehyde and a primary amine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives or imines.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The amino group and propanone moiety may also play roles in its biological activity by participating in hydrogen bonding and other interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methylphenyl)piperazine: Lacks the propanone moiety, making it less versatile in certain reactions.
3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one: Similar structure but without the methyl group on the phenyl ring, which can affect its reactivity and interactions.
4-(3-Methylphenyl)piperazine-1-carboxamide: Contains a carboxamide group instead of the propanone moiety, leading to different chemical properties and applications.
Uniqueness
3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance of stability and reactivity, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
3-amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c1-12-3-2-4-13(11-12)16-7-9-17(10-8-16)14(18)5-6-15;/h2-4,11H,5-10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWYNNBQYTXGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Aminoethyl)piperidin-3-yl]methanol](/img/structure/B1371135.png)
![2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol](/img/structure/B1371136.png)
![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1371137.png)
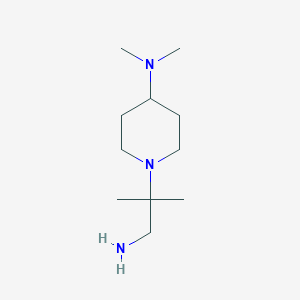
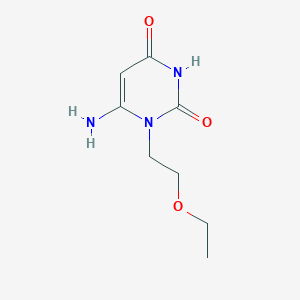
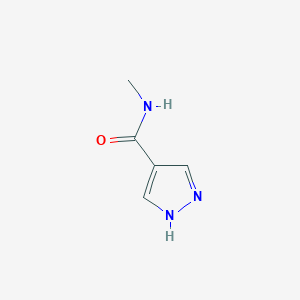

![1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B1371145.png)
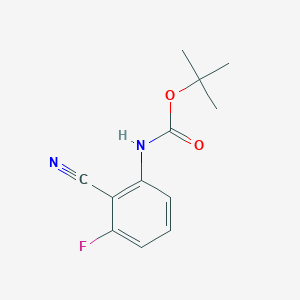

amine](/img/structure/B1371149.png)
![2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B1371151.png)
